4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action:
This compound primarily targets HIV-1 integrase (IN) . HIV-1 is the virus responsible for acquired immunodeficiency syndrome (AIDS), and IN plays a crucial role in the viral life cycle by facilitating the integration of viral DNA into the host genome .
Mode of Action:
The compound interacts with the active site of IN. Specifically:
- The nitrogen atom from either the thiadiazole or oxadiazole ring moiety also participates in this chelation .
As a result of this interaction, the compound inhibits IN’s function, preventing viral DNA integration into the host genome. This disruption hinders the virus’s ability to replicate and spread.
Action Environment:
Environmental factors affecting efficacy and stability:
Biochemical Analysis
Biochemical Properties
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with HIV-1 integrase, an enzyme essential for the replication of the HIV-1 virus. The compound binds to the active site of the enzyme, chelating the magnesium ion, which is crucial for the enzyme’s function . This interaction inhibits the enzyme’s activity, thereby preventing the integration of viral DNA into the host genome.
Cellular Effects
This compound affects various types of cells and cellular processes. In HeLa cell cultures, it has demonstrated moderate inhibitory properties against the HIV-1 virus . The compound influences cell function by interfering with cell signaling pathways and gene expression. It has been observed to inhibit the activity of HIV-1 integrase, leading to reduced viral replication and altered cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of HIV-1 integrase, chelating the magnesium ion required for the enzyme’s catalytic activity . This binding inhibits the enzyme’s function, preventing the integration of viral DNA into the host genome. Additionally, the compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature, with a predicted melting point of 159.91°C and a boiling point of approximately 375.3°C . Long-term studies have shown that the compound maintains its inhibitory effects on HIV-1 integrase over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on HIV-1 integrase, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, with the compound showing significant inhibition of viral replication at concentrations of 100 μM .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s interaction with HIV-1 integrase is a key aspect of its metabolic activity, as it inhibits the enzyme’s function and prevents the integration of viral DNA into the host genome . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HIV-1 integrase and other biomolecules . These interactions affect the compound’s distribution within cells and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with HIV-1 integrase . The compound’s activity and function are influenced by its localization, as it inhibits the enzyme’s function and prevents the integration of viral DNA into the host genome. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid typically involves the cyclative condensation of 2-aminopyridine derivatives with appropriate carbonyl compounds. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido[1,2-a]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido[1,2-a]pyrimidines, and various substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for treating various diseases.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Substituted Pyrido[1,2-a]pyrimidines: These derivatives have been studied for their anti-HIV-1 activity and metal chelation properties
Uniqueness
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFAYBPBVHKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303121 | |
Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-58-3 | |
Record name | 34662-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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